
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3,4,4-trifluoro-3-butenyl sulfide
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Description
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3,4,4-trifluoro-3-butenyl sulfide is a useful research compound. Its molecular formula is C10H6ClF6NS and its molecular weight is 321.67. The purity is usually 95%.
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Biological Activity
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3,4,4-trifluoro-3-butenyl sulfide is a synthetic compound that has garnered attention in pharmaceutical and agrochemical research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, along with a trifluorobutenyl sulfide moiety. The presence of these functional groups enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .
Minimum Inhibitory Concentration (MIC) Data:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
22 | MRSA | 0.031–0.062 |
22 | VRSA | 0.031–0.062 |
Control (Vancomycin) | MRSA | ~9 |
The compound demonstrated concentration-dependent bactericidal activity comparable to vancomycin, suggesting its potential as an alternative therapeutic agent for treating resistant bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been explored for anticancer properties. Studies have indicated that trifluoromethyl-substituted compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
In a study examining the cytotoxic effects of several trifluoromethyl-containing compounds on cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells. This suggests that modifications to the chemical structure can significantly enhance anticancer activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity: The trifluoromethyl group enhances binding affinity to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
- Disruption of Membrane Integrity: The lipophilic nature of the compound allows it to penetrate cellular membranes effectively, leading to disruption of membrane integrity in target cells.
Properties
IUPAC Name |
3-chloro-2-(3,4,4-trifluorobut-3-enylsulfanyl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF6NS/c11-6-3-5(10(15,16)17)4-18-9(6)19-2-1-7(12)8(13)14/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGGZNHZAFIYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCCC(=C(F)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF6NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.